1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
Description
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14) |
InChI Key |
KHQVPOXPKDTMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Industry: The compound can be used in the development of new polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-one: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one: Contains additional methyl groups on the pyrazole ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one, also known as 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHNO, with a molecular weight of 200.24 g/mol. The compound features a pyrazole ring attached to a phenyl group, which is critical for its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the methyl group on the pyrazole ring enhances its interaction with cellular targets, potentially increasing its efficacy against cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | 14.3 | Inhibits proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit key inflammatory mediators, such as cytokines and prostaglandins, which are involved in chronic inflammatory diseases. This activity is attributed to the ability of the compound to modulate signaling pathways associated with inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and inflammation.
- Cell Signaling Modulation : The compound can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study found that treatment with 10 µM of the compound resulted in a significant decrease in cell viability after 48 hours, demonstrating its potential as a therapeutic agent . Another study highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its promise in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with β-keto esters or via Suzuki-Miyaura coupling to introduce aryl groups. For example:
- Cyclocondensation of ethyl acetoacetate with 4-(5-methyl-1H-pyrazol-4-yl)phenylhydrazine under acidic conditions (e.g., HCl/EtOH) yields the pyrazole core .
- Suzuki coupling of 4-bromoacetophenone with 5-methyl-1H-pyrazol-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O mixture (80°C, 12h) achieves aryl-aryl bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Key Techniques :
- FT-IR : Confirm the presence of acetyl C=O stretch (~1680–1720 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrazole) and methyl groups (δ 2.1–2.5 ppm). Coupling patterns distinguish pyrazole substituents .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₃N₂O: 201.1028; observed: 201.1025) .
Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity?
- Mechanistic Insight : The 5-methyl group on the pyrazole ring acts as an electron donor, stabilizing intermediates during electrophilic substitution (e.g., nitration or halogenation). Computational studies (DFT) suggest the acetyl group at the para position enhances conjugation, increasing susceptibility to nucleophilic attack at the carbonyl .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can SHELX software optimize structural refinement?
- Crystallization : Slow evaporation from DCM/hexane (1:3) at 4°C produces X-ray quality crystals. Challenges include polymorphism; annealing (heating to 100°C followed by slow cooling) reduces lattice defects .
- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Key steps:
- Apply TWIN/BASF commands for twinned crystals.
- Restrain thermal parameters (SIMU/ISOR) for disordered methyl groups .
Q. How can computational methods predict the compound’s bioactivity, and what docking parameters validate these predictions?
- In Silico Workflow :
- Docking (AutoDock Vina) : Target enzymes (e.g., COX-2 or kinases) using PDB structures. Set grid boxes to encompass active sites (e.g., 25 ų for COX-2).
- MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å acceptable) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Root Cause Analysis :
- Byproduct Formation : LC-MS traces (e.g., Agilent 6545 Q-TOF) identify side products (e.g., over-reduced pyrazoles). Adjust reductant stoichiometry (e.g., NaBH₄ from 2.0 to 1.5 equiv) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase enolate stability but may promote hydrolysis. Switch to THF with molecular sieves for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
